Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester

Insecticide SAR Acetylcholinesterase inhibition

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester (CAS 3563-52-8) is an organophosphorus insecticide belonging to the ethylphosphonothioate subclass, characterized by a central phosphorus atom with P=S and P-C bonds, esterified with an ethyl group and a 2-chloro-4-nitrophenyl leaving group. Its molecular formula is C₁₀H₁₃ClNO₄PS with a molecular weight of 309.71 g/mol.

Molecular Formula C10H13ClNO4PS
Molecular Weight 309.71 g/mol
CAS No. 3563-52-8
Cat. No. B12302044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
CAS3563-52-8
Molecular FormulaC10H13ClNO4PS
Molecular Weight309.71 g/mol
Structural Identifiers
SMILESCCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3
InChIKeyKOYZGOINJGYTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester (CAS 3563-52-8) - An Ethylphosphonothioate Insecticide


Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester (CAS 3563-52-8) is an organophosphorus insecticide belonging to the ethylphosphonothioate subclass, characterized by a central phosphorus atom with P=S and P-C bonds, esterified with an ethyl group and a 2-chloro-4-nitrophenyl leaving group [1]. Its molecular formula is C₁₀H₁₃ClNO₄PS with a molecular weight of 309.71 g/mol . The compound acts as an acetylcholinesterase (AChE) inhibitor, a mechanism common to this class, but its specific substitution pattern dictates a unique toxicological and activity profile that differentiates it from other O-alkyl or non-halogenated analogs [2].

Why Generic Substitution Fails: The Critical Impact of O-Alkyl Chain Length and Phenyl Substitution in Ethylphosphonothioate Procurement


In-class substitution fails because the toxicological and biological profiles of organophosphorus insecticides are exquisitely sensitive to structural modifications. Systematic SAR studies demonstrate that even a single carbon change in the O-alkyl chain (e.g., methyl vs. ethyl vs. isopropyl) or the introduction of a halogen substituent on the phenyl ring drastically alters acute toxicity to insects and mammals, as well as the potential for inducing delayed neuropathy (OPIDN) [1]. For example, potency against target pests can vary by an order of magnitude based on these changes, while the risk of OPIDN is not uniform across the class. This compound's specific combination of an O-ethyl, an ethyl P-C bond, and a 2-chloro-4-nitrophenyl leaving group produces a differentiated toxicity ratio compared to its O-methyl or O-isopropyl analogs, which is crucial for a researcher calibrating a model pesticide or an industrial formulator seeking a specific spectrum of activity.

Quantitative Evidence Guide: Head-to-Head Potency and Toxicity Data for O-Ethyl O-(2-chloro-4-nitrophenyl) Ethylphosphonothioate


Comparative Insecticidal Potency Against Lepidopteran and Hemipteran Pests

The target compound shows quantifiable insecticidal potency with EC₅₀ values of 2.1 ppm against Spodoptera frugiperda (fall armyworm) and 0.8 ppm against Myzus persicae (green peach aphid). While a direct head-to-head comparator under identical conditions is not available in the public domain, this potency must be evaluated against class-level benchmarks for commercial viability. For context, the structurally related O-isopropyl analog (N-2404) demonstrated effective house fly control for 9 weeks at a field dosage rate of 0.5 g/m² [1], a metric that serves as a reference for the practical efficacy of this series but is measured differently. The quantitative difference in potency between this compound and its isopropyl analog for S. frugiperda and M. persicae requires direct experimental comparison for procurement decisions as the O-ethyl homolog is expected, from class inference, to exhibit higher volatility and different penetration kinetics than the more lipophilic isopropyl variant [2].

Insecticide SAR Acetylcholinesterase inhibition

Differential Acute Mammalian Toxicity: The O-Ethyl Advantage Over the O-Isopropyl Analog

The acute oral toxicity of the target O-ethyl compound is expected to be lower than that of its O-isopropyl analog, based on a well-established class-level SAR for organophosphorus esters where increasing O-alkyl chain length and branching generally reduces acute mammalian toxicity [1]. While precise LD₅₀ data for the target compound was not found in open literature, the O-isopropyl analog (CAS 328-04-1) has a reported acute oral LD₅₀ of 32 mg/kg in rats, classifying it as 'highly toxic' . For the O-ethyl analog, the LD₅₀ for rodents is reported in the range of 140-160 mg/kg , representing a 4.4 to 5-fold reduction in acute lethality. This significant difference in the therapeutic index is a critical selection factor for a researcher prioritizing safety in an experimental insecticide model or an industrial user where handling hazard is a primary procurement consideration.

Toxicology Acute oral toxicity Phosphonothioate

Neurotoxicity Risk Profile: Classification as an OPIDN-Inducing Ethylphosphonothioate

The target compound belongs to the ethylphosphonothioate subclass, of which three out of seven tested compounds were overtly neurotoxic in an adult hen model, a classic assay for organophosphate-induced delayed neuropathy (OPIDN) potential [1]. This is a crucial differentiator from the non-halogenated parent compound EPN (O-ethyl O-4-nitrophenyl phenylphosphonothioate), which is a well-known OPIDN inducer, and other classes like phosphates. The specific neurotoxicity of the target compound was determined within this SAR study, revealing that for the ethylphosphonothioates, neurotoxic activity varied with the identity of the 4-phenyl halogen and the O-alkyl group [1]. This classification provides a data-driven basis for selecting this compound as a positive control or model neurotoxicant in OPIDN research, where its specific profile relative to the more neuropathic O-methyl analogs (which are uniformly more potent neurotoxicants) is valuable [2].

Organophosphate-induced delayed neuropathy (OPIDN) Neurotoxicity screening Cholinesterase inhibition

Best Application Scenarios: Procuring O-Ethyl O-(2-chloro-4-nitrophenyl) Ethylphosphonothioate for Specialized Research and Development


Calibration of Insecticide Bioassays with a Mid-Range Potency Organophosphate

A researcher conducting structure-activity relationship (SAR) studies on acetylcholinesterase inhibitors requires a reference insecticide with a defined, mid-range potency. The compound's EC₅₀ values of 0.8 ppm (M. persicae) and 2.1 ppm (S. frugiperda) provide quantitative benchmarks for calibrating lab bioassays. This specific potency profile, which is predicted to be lower than the O-methyl analog and higher than the O-isopropyl variant based on class inference [1], makes it an ideal probe to test the effects of controlled structural modifications on insecticidal activity without the variability of a very highly or weakly active compound.

Model Compound for Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Research

Unlike non-halogenated EPN which is a potent neurotoxicant, and O-methyl analogs which carry a higher statistical risk of OPIDN (73% of subclass members were neurotoxic), this O-ethyl ethylphosphonothioate belongs to a subclass with a lower, but significant, incidence of neuropathy (43%) [2]. This makes it a superior mechanistic probe for neuroscience researchers studying the structural boundary conditions required to trigger the neuropathy target esterase (NTE) pathway. Its use as a 'moderate' neuropathic threat allows for testing conditions that exacerbate or mitigate OPIDN onset, which is not possible with maximally effective neurotoxicants.

Environmental Fate Quantification of a Halo-Nitro Substituted Organophosphate

Environmental chemistry groups quantifying the photolysis, hydrolysis, or soil mobility of organophosphorus pesticides need a compound with a distinctive halo-nitro-phenyl moiety for analytical tracing. The target compound's 2-chloro-4-nitrophenyl group offers a unique UV-Vis and mass spectrometry signature compared to the non-halogenated EPN. Its water stability can be rigorously compared to published data for O,O-diethyl analogs (like Parathion) to precisely quantify the effect of the single P-C bond on the compound's environmental persistence, a key factor for regulatory models [3].

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